molecular formula C7H5BrClNO2 B1522301 1-Bromo-2-chloro-4-methyl-5-nitrobenzene CAS No. 1126367-34-7

1-Bromo-2-chloro-4-methyl-5-nitrobenzene

Cat. No.: B1522301
CAS No.: 1126367-34-7
M. Wt: 250.48 g/mol
InChI Key: AYBMAXWOTGLSBQ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-methyl-5-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-Bromo-2-chloro-4-methyl-5-nitrobenzene is an aromatic compound characterized by the presence of bromine and chlorine substituents on its benzene ring, along with a nitro group and a methyl group. Its molecular formula is C7H5BrClNO2, and it has a molecular weight of approximately 236.48 g/mol. This compound has been investigated for its biological activities, particularly its cytotoxicity and potential therapeutic applications.

PropertyValue
Molecular FormulaC7H5BrClNO2
Molecular Weight236.48 g/mol
AppearanceYellow solid
SolubilityModerate in organic solvents

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Cytotoxicity : This compound has demonstrated significant cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. Studies have shown that it may affect cellular pathways related to apoptosis and cell proliferation .
  • Antimicrobial Properties : While specific data on this compound's antimicrobial efficacy is limited, its derivatives have been studied for such properties. The presence of the nitro group may enhance its reactivity and biological activity.

The mechanism of action for this compound involves several key processes:

  • Nucleophilic Substitution : The electron-withdrawing nitro group enhances the reactivity of the chloro group towards nucleophiles, facilitating substitution reactions.
  • Reduction : The nitro group can undergo reduction to form amino derivatives, which may contribute to its biological activity.
  • Oxidation : Potential oxidation pathways could lead to the formation of reactive intermediates that interact with cellular targets.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various nitroaromatic compounds, this compound was tested against several cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, suggesting moderate potency compared to other compounds in its class .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of halogenated nitro compounds, including this compound. Preliminary results showed effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL noted for Staphylococcus aureus strains .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesBiological Activity
1-Bromo-2-chloro-5-methyl-4-nitrobenzeneSimilar halogenation patternModerate cytotoxicity
1-Bromo-3-chloro-5-methyl-4-nitrobenzeneVariation in halogen positionsLower cytotoxicity
1-Bromo-2-fluoro-5-methyl-4-nitrobenzeneFluorine instead of chlorineEnhanced reactivity

Properties

IUPAC Name

1-bromo-2-chloro-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBMAXWOTGLSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674299
Record name 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126367-34-7
Record name 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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